![molecular formula C20H30BNO2 B1471187 4-(Cycloheptyl)iminomethylphenylboronic acid pinacol ester CAS No. 2096342-17-3](/img/structure/B1471187.png)
4-(Cycloheptyl)iminomethylphenylboronic acid pinacol ester
Overview
Description
4-(Cycloheptyl)iminomethylphenylboronic acid pinacol ester is a biochemical compound with the molecular formula C20H30BNO2 and a molecular weight of 327.27 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 4-(Cycloheptyl)iminomethylphenylboronic acid pinacol ester is defined by its molecular formula, C20H30BNO2 . The exact structure would require more specific information such as a structural diagram or a detailed description.Chemical Reactions Analysis
Boronic acids and their esters, like 4-(Cycloheptyl)iminomethylphenylboronic acid pinacol ester, are known to be susceptible to hydrolysis, especially at physiological pH . The rate of this reaction can be influenced by the substituents in the aromatic ring and the pH of the solution .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(Cycloheptyl)iminomethylphenylboronic acid pinacol ester are characterized by its molecular weight of 327.27 and its molecular formula, C20H30BNO2 . More specific properties like melting point, boiling point, solubility, etc., are not provided in the available resources.Scientific Research Applications
Polymer Synthesis and Degradation
Boronic acid esters have been utilized in the synthesis of polymers with unique properties. For instance, H2O2-cleavable poly(ester-amide)s were synthesized using a component related to boronic acid esters, demonstrating potential in creating responsive polymers for drug delivery systems where controlled release is triggered by hydrogen peroxide levels (Cui et al., 2017).
Phosphorescent Materials
Arylboronic esters exhibit unique phosphorescent properties at room temperature, which is significant for developing new materials for optoelectronic applications. These findings suggest that boronic esters can be used to create materials that emit light, expanding their utility beyond traditional applications in chemical synthesis (Shoji et al., 2017).
Light Emission and Copolymers
Boronic esters serve as intermediates in the synthesis of polymers with tailored light emission properties. This application is crucial for developing new materials for electronics and photonics, where precise control over light emission is required (Neilson et al., 2007).
Fluorescent Sensors
Boronic acid esters are integral in developing fluorescent sensors, particularly for detecting biologically relevant molecules. For example, a fluorescent sensor based on anthracene-(aminomethyl)phenylboronic acid pinacol ester was developed for highly sensitive detection of water, showcasing the potential of boronic esters in environmental monitoring and diagnostic applications (Miho et al., 2021).
Mechanism of Action
Target of Action
Boronic acids and their derivatives are generally known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .
Mode of Action
It’s known that boronic acids and their derivatives, such as this compound, are often used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid or its derivative forms a complex with a transition metal, typically palladium. This complex then undergoes transmetalation, where the boron-carbon bond is transferred to the metal, forming a new carbon-metal bond .
Biochemical Pathways
Boronic acids and their derivatives are known to be involved in various biochemical pathways due to their ability to form reversible covalent bonds with biomolecules containing hydroxyl groups .
Result of Action
The ability of boronic acids and their derivatives to form reversible covalent bonds with biomolecules can lead to various effects, depending on the specific targets and pathways involved .
Action Environment
Factors such as ph and temperature can affect the stability and reactivity of boronic acids and their derivatives .
properties
IUPAC Name |
cycloheptyl-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanimine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30BNO2/c1-19(2)20(3,4)24-21(23-19)17-13-11-16(12-14-17)18(22)15-9-7-5-6-8-10-15/h11-15,22H,5-10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOEHEOZRTHVCJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=N)C3CCCCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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